

Application Notes and Protocols: 5-OMe-UDP

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Compound of Interest

Compound Name: 5-OMe-UDP

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Introduction

5-Methoxyuridine 5'-diphosphate (**5-OMe-UDP**) is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes.[1][2] As a member of the P2Y receptor family, the P2Y6 receptor is activated by extracellular nucleotides, with uridine diphosphate (UDP) being its endogenous ligand.[3][4] **5-OMe-UDP** exhibits greater potency at the P2Y6 receptor than UDP itself, making it a valuable tool for studying the receptor's function, signaling pathways, and potential as a therapeutic target.[1]

These application notes provide an overview of the commercial sources and purity of **5-OMe-UDP**, detailed protocols for its use in key functional assays, and diagrams of its signaling pathway and experimental workflows.

Commercial Sources and Purity

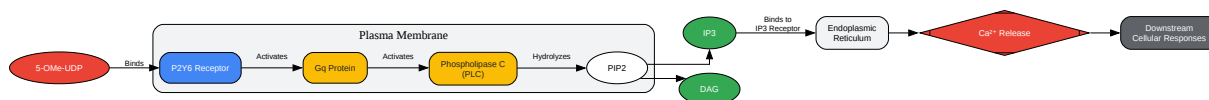
The availability of **5-OMe-UDP** can vary, and researchers should confirm the current status with suppliers. The table below summarizes known commercial sources and typical purity levels. Purity is most commonly determined by High-Performance Liquid Chromatography (HPLC).

Supplier	Product Name	Purity	Notes
Tocris Bioscience	5-OMe-UDP trisodium salt	≥98% (HPLC)[1]	Has been withdrawn from sale for commercial reasons. [5]
APExBIO	5-OMe-UDP trisodium salt	High-purity	Specific percentage not detailed in the initial search. For research use only.
TargetMol	5-OMe-UDP trisodium salt	Not specified	Distributed for TargetMol, headquartered in Boston, USA.[6]
BroadPharm	5-Methoxyuridine	Not specified for 5-OMe-UDP	Sells the precursor, 5-Methoxyuridine, used in the synthesis of 5-OMe-UDP.[7]

Note: Several suppliers, including Jena Bioscience, NEB, and TriLink BioTechnologies, offer the related compound 5-Methoxyuridine-5'-triphosphate (5-OMe-UTP), typically at ≥95% purity (HPLC), which is used in mRNA synthesis.[8][9][10]

P2Y6 Receptor Signaling Pathway

Activation of the P2Y6 receptor by **5-OMe-UDP** initiates a signaling cascade primarily through the Gq/11 family of G proteins.[11] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), a key second messenger.[12]



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P2Y6 receptor signaling pathway initiated by **5-OMe-UDP**.

Experimental Protocols

The following are detailed protocols for key functional assays to characterize the activity of **5-OMe-UDP** at the P2Y6 receptor.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y6 receptor activation.

Materials:

- Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells stably transfected with the human P2Y6 receptor).[\[11\]](#)[\[13\]](#)
- Black, clear-bottom 96-well plates.
- Calcium-sensitive fluorescent dye (e.g., Fura-2, AM or Fluo-4, AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
- **5-OMe-UDP** stock solution (in water or buffer).
- Fluorescence plate reader with kinetic reading capabilities and appropriate filters.

Protocol:

- Cell Plating: Seed the P2Y6-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a CO2 incubator at 37°C.
- Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.
 - Remove the culture medium from the wells and wash once with assay buffer.
 - Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
- Cell Washing: After incubation, gently wash the cells 2-3 times with assay buffer to remove excess dye. Leave a final volume of 100 µL of assay buffer in each well.
- Compound Preparation: Prepare a series of dilutions of **5-OMe-UDP** in assay buffer at 2x the final desired concentration.
- Measurement:
 - Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
 - Set the instrument to record fluorescence kinetically. Establish a stable baseline reading for 15-30 seconds.
 - Using the instrument's injection function, add 100 µL of the 2x **5-OMe-UDP** dilutions to the corresponding wells.
 - Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.
- Data Analysis:
 - The change in fluorescence is proportional to the change in intracellular calcium.
 - Calculate the peak response for each concentration of **5-OMe-UDP**.

- Plot the peak response against the logarithm of the **5-OMe-UDP** concentration to generate a dose-response curve and determine the EC50 value.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, a downstream product of P2Y6 receptor activation.

Materials:

- P2Y6-expressing cells.
- myo-[³H]inositol.
- Inositol-free culture medium.
- LiCl solution (e.g., 1 M stock).
- Perchloric acid (PCA).
- Dowex AG1-X8 resin (formate form).
- Scintillation fluid and counter.

Protocol:

- Cell Labeling: Plate cells in 12- or 24-well plates. Once they reach near-confluency, replace the medium with inositol-free medium containing myo-[³H]inositol (e.g., 0.5 µCi/mL) and incubate for 18-24 hours to label the cellular phosphoinositide pools.[\[14\]](#)
- Pre-incubation with LiCl: Wash the cells with an appropriate buffer (e.g., HBSS). Pre-incubate the cells with buffer containing LiCl (final concentration 10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.[\[15\]](#)[\[16\]](#)
- Stimulation: Add varying concentrations of **5-OMe-UDP** to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
- Extraction:

- Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid (e.g., 0.5 M) to each well.
- Incubate on ice for 20-30 minutes to lyse the cells and precipitate proteins.
- Neutralize the extracts with a suitable base (e.g., KOH).
- Purification of Inositol Phosphates:
 - Apply the neutralized extracts to Dowex AG1-X8 columns.
 - Wash the columns with water to remove free inositol.
 - Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
- Quantification:
 - Add the eluate to scintillation fluid.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the measured radioactivity (counts per minute, CPM) against the logarithm of the **5-OMe-UDP** concentration to generate a dose-response curve and calculate the EC₅₀.

GTPyS Binding Assay

This functional assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPyS, to G proteins upon receptor activation by an agonist.^{[7][17]}

Materials:

- Membrane preparations from cells expressing the P2Y₆ receptor.
- [³⁵S]GTPyS.
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

- GDP.
- **5-OMe-UDP** stock solution.
- Glass fiber filters.
- Filtration apparatus.
- Scintillation fluid and counter.

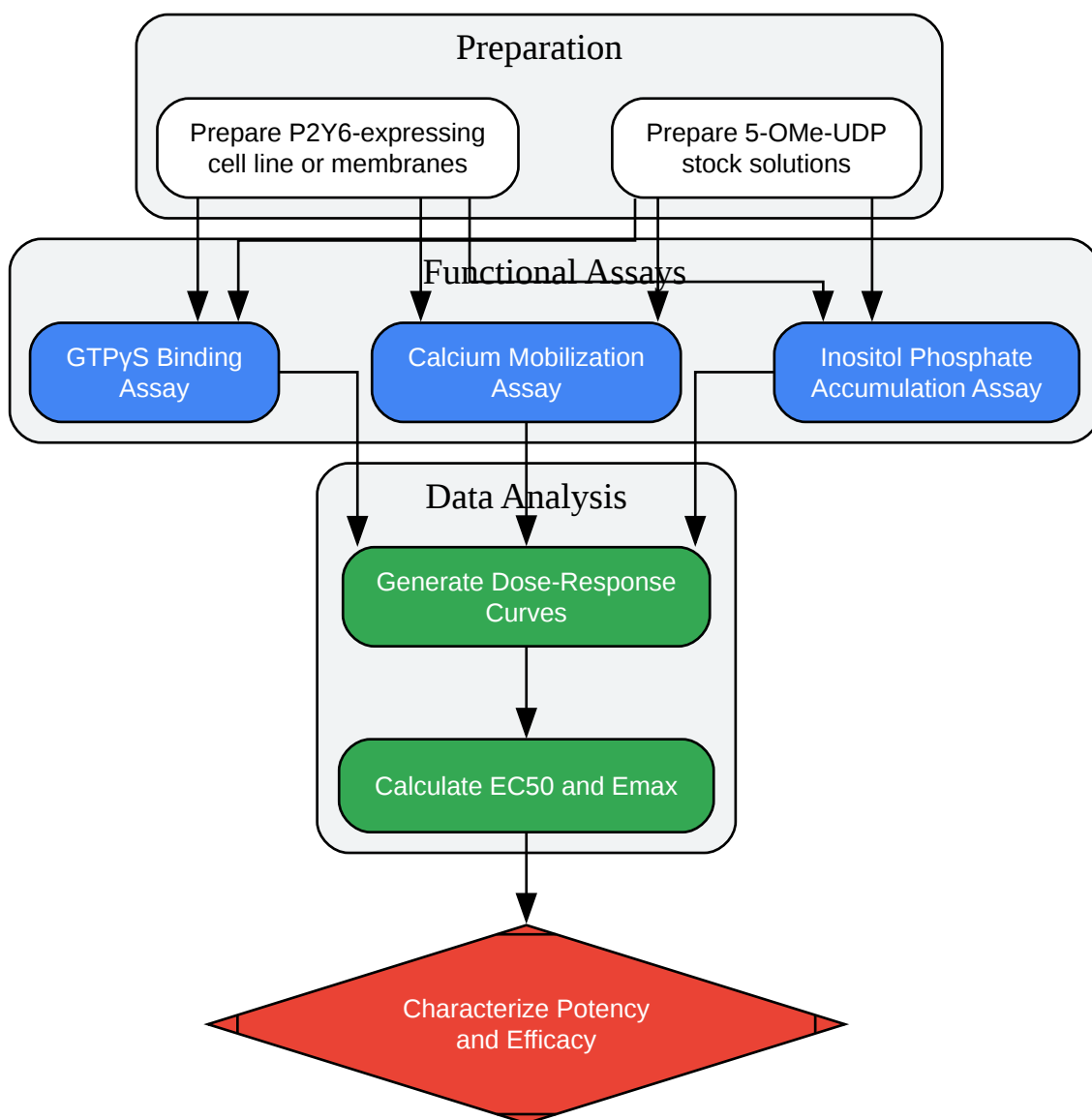
Protocol:

- Assay Setup: In a microcentrifuge tube or 96-well plate, combine the following on ice:
 - Cell membrane preparation (e.g., 10-20 µg of protein).
 - GDP (to a final concentration of 1-10 µM).
 - Varying concentrations of **5-OMe-UDP**.
 - Assay buffer to the final volume.
- Pre-incubation: Incubate the mixture for 15-20 minutes at 30°C to allow the agonist to bind to the receptor.
- Initiation of Reaction: Add [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM) to initiate the binding reaction.
- Incubation: Incubate for 30-60 minutes at 30°C. The optimal time should be determined empirically.
- Termination and Filtration:
 - Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester or vacuum manifold.
 - Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Quantification:

- Place the filters in scintillation vials.
- Add scintillation fluid and allow it to equilibrate.
- Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPyS) from total binding.
 - Plot the specific [^{35}S]GTPyS binding against the logarithm of the **5-OMe-UDP** concentration to generate a dose-response curve and calculate EC50 and Emax values.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the activity of **5-OMe-UDP** at the P2Y6 receptor.



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Workflow for P2Y6 agonist characterization.

Drug Development Applications

The selectivity and potency of **5-OMe-UDP** make it a crucial pharmacological tool in drug discovery and development. Its primary applications in this field include:

- Target Validation: Confirming the role of the P2Y6 receptor in disease models.

- Assay Development: Serving as a reference agonist for the development and optimization of high-throughput screening (HTS) assays.
- Screening for Antagonists: Used to stimulate P2Y6 receptor activity in competitive binding or functional assays to identify and characterize potential antagonists.
- Structure-Activity Relationship (SAR) Studies: Acting as a benchmark compound in SAR studies to guide the design of novel P2Y6 receptor modulators with improved therapeutic properties.

By utilizing the protocols and understanding the signaling pathways detailed in these notes, researchers and drug development professionals can effectively employ **5-OMe-UDP** to advance the understanding of P2Y6 receptor biology and accelerate the discovery of new therapeutics targeting this receptor.

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